molecular formula C14H16O4 B1329660 Diethyl benzylidenemalonate CAS No. 5292-53-5

Diethyl benzylidenemalonate

Cat. No. B1329660
CAS RN: 5292-53-5
M. Wt: 248.27 g/mol
InChI Key: VUWPIBNKJSEYIN-UHFFFAOYSA-N
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Patent
US04012495

Procedure details

One mole of a correspondingly substituted benzaldehyde is heated on a water trap with 160 g. (1 mole) of diethyl malonate, 30 ml. of glacial acetic acid, and 3 ml. of piperidine in 1 liter of benzene until 1 mole of water has been split off. The benzenic solution is worked up as usual.
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:12](O)(=O)[CH3:13].N1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.O>C1C=CC=CC=1>[CH2:10]([O:9][C:1](=[O:8])[C:2](=[CH:17][C:18]1[CH:13]=[CH:12][CH:21]=[CH:20][CH:19]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:11]

Inputs

Step One
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
1 mol
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.